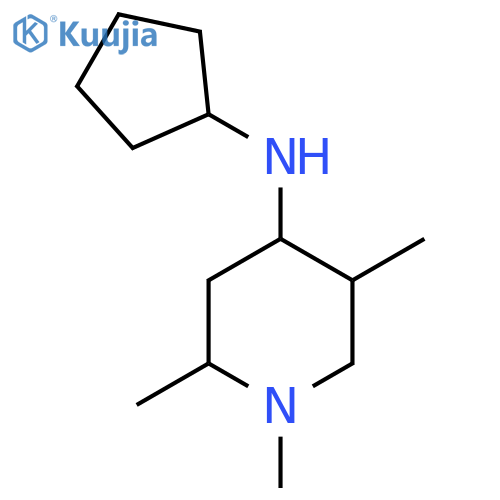

Cas no 1218243-08-3 (N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine)

1218243-08-3 structure

商品名:N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine

- 4-Piperidinamine, N-cyclopentyl-1,2,5-trimethyl-

-

- インチ: 1S/C13H26N2/c1-10-9-15(3)11(2)8-13(10)14-12-6-4-5-7-12/h10-14H,4-9H2,1-3H3

- InChIKey: DPAJTUCYATWMFY-UHFFFAOYSA-N

- ほほえんだ: N(C1CCCC1)C1CC(C)N(C)CC1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 199

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 15.3

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-166790-5.0g |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-166790-2.5g |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 2.5g |

$1428.0 | 2023-06-08 | ||

| Enamine | EN300-166790-0.25g |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 0.25g |

$670.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018578-1g |

N-Cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 98% | 1g |

¥2791.0 | 2023-04-04 | |

| Enamine | EN300-166790-10000mg |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 10000mg |

$2085.0 | 2023-09-21 | ||

| Enamine | EN300-166790-5000mg |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 5000mg |

$1406.0 | 2023-09-21 | ||

| Enamine | EN300-166790-100mg |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 100mg |

$427.0 | 2023-09-21 | ||

| Enamine | EN300-166790-1000mg |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 1000mg |

$485.0 | 2023-09-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353719-10g |

n-Cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 98% | 10g |

¥20335.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10179-1G |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |

1218243-08-3 | 95% | 1g |

¥ 2,791.00 | 2023-04-03 |

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1218243-08-3 (N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1218243-08-3)N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine

清らかである:99%

はかる:1g

価格 ($):377.0